molecular formula C23H21N5O3 B2778781 N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-24-1

N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2778781
CAS No.: 921514-24-1
M. Wt: 415.453
InChI Key: BKOWVFORTXOYQH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other compounds, it may influence pathways related to cellular signaling, metabolism, or other physiological processes .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of information about its specific targets and mode of action. Based on its structural features, it may influence cellular processes such as signal transduction, gene expression, or metabolic reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets .

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-acetamidophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isocyanate to yield the desired pyrazolo[4,3-c]pyridine derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Chemical Reactions Analysis

N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in organic synthesis and material science.

    Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-3-27-13-19(22(30)25-17-11-9-16(10-12-17)24-15(2)29)21-20(14-27)23(31)28(26-21)18-7-5-4-6-8-18/h4-14H,3H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOWVFORTXOYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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